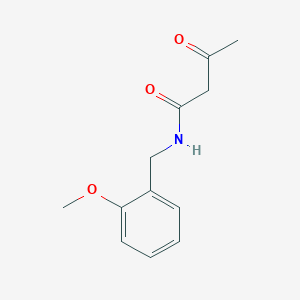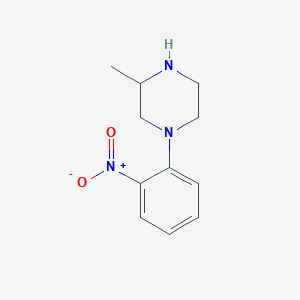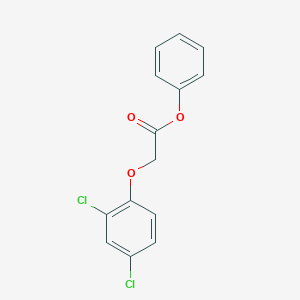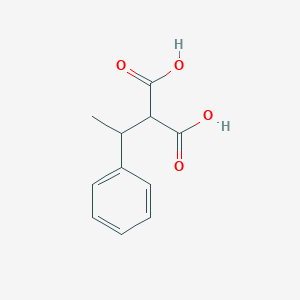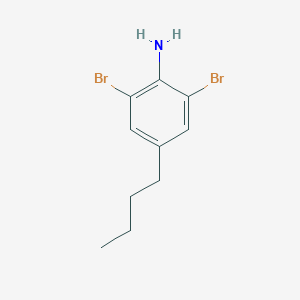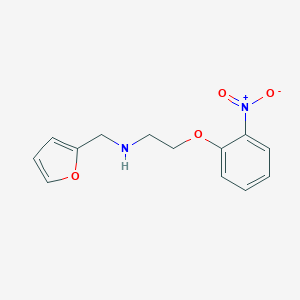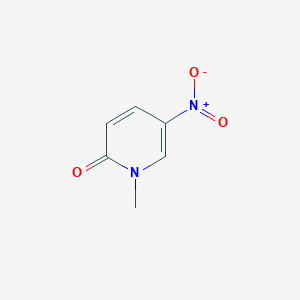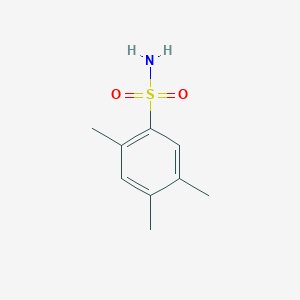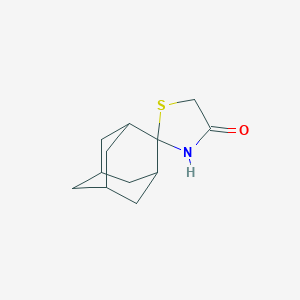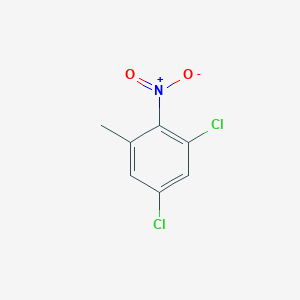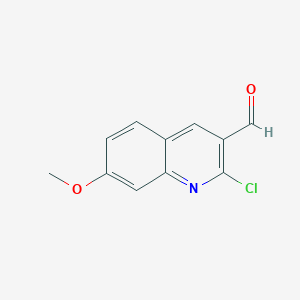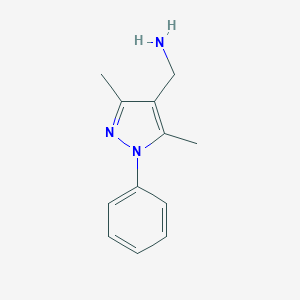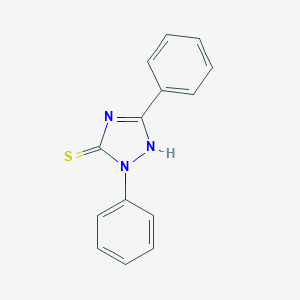
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione (DPTT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPTT has been found to exhibit various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione exerts its biological activities by inhibiting the activity of certain enzymes or proteins. For example, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the activity of chitin synthase, an enzyme essential for the synthesis of fungal cell walls. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
生化学的および生理学的効果
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been found to induce cell cycle arrest, a process that prevents cells from dividing and proliferating. Moreover, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. However, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has certain limitations that should be taken into consideration. For example, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Moreover, the solubility of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione in aqueous solutions is limited, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. One possible direction is to investigate the structure-activity relationship of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and its analogs to identify compounds with improved biological activities and reduced cytotoxicity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione to determine its efficacy and safety in vivo. Moreover, the potential use of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione as a lead compound for the development of new drugs for the treatment of fungal infections, bacterial infections, and cancer should be explored.
合成法
The synthesis of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione can be achieved by the reaction of thiosemicarbazide and phenylhydrazine in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to produce 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. The purity of the synthesized compound can be confirmed by various analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
科学的研究の応用
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal activity against various pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Moreover, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
CAS番号 |
5055-73-2 |
|---|---|
製品名 |
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione |
分子式 |
C14H11N3S |
分子量 |
253.32 g/mol |
IUPAC名 |
2,5-diphenyl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H11N3S/c18-14-15-13(11-7-3-1-4-8-11)16-17(14)12-9-5-2-6-10-12/h1-10H,(H,15,16,18) |
InChIキー |
ZUEBSLXIWLEWET-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)S)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C2=NC(=S)N(N2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=S)N(N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




